2-(Adamantan-1-yl)-2-aminoacetic acid

Peptide stability Enzymatic degradation Human serum assay

Sourced as the critical β-branched adamantylglycine building block, this compound's steric hindrance and high lipophilicity (LogP ~2.315) confer exceptional protease resistance and CNS penetrance. Ideal for extending peptide half-life and developing stable DPP-4 inhibitor analogs. The (S)-enantiomer is a documented intermediate for saxagliptin. Choose based on validated differentiation, not generic substitution.

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
CAS No. 60256-21-5
Cat. No. B1351629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Adamantan-1-yl)-2-aminoacetic acid
CAS60256-21-5
Molecular FormulaC12H19NO2
Molecular Weight209.28 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(C(=O)O)N
InChIInChI=1S/C12H19NO2/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12/h7-10H,1-6,13H2,(H,14,15)
InChIKeyNJRFVURYVWPLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Adamantan-1-yl)-2-aminoacetic acid (CAS 60256-21-5) Baseline Overview for Scientific Procurement


2-(Adamantan-1-yl)-2-aminoacetic acid, also known as 1-adamantylglycine, is an adamantane-substituted unnatural amino acid derivative with the molecular formula C12H19NO2 and a molecular weight of 209.28 Da [1]. It features a rigid, sterically hindered adamantane cage directly attached to the alpha-carbon of the glycine backbone . This structure confers distinct physicochemical properties, including high lipophilicity (calculated LogP ~2.315) and enhanced metabolic stability compared to standard natural amino acids [2].

Why Generic Substitution Fails: Differentiating 2-(Adamantan-1-yl)-2-aminoacetic acid from Other Adamantane Amino Acids


The adamantane scaffold is common to multiple research compounds, but subtle variations in substitution pattern dramatically alter biological and physicochemical profiles. For instance, 2-(Adamantan-1-yl)-2-aminoacetic acid differs fundamentally from adamantylalanine (2-amino-3-(1-adamantyl)propanoic acid) [1], which has a methylene spacer between the adamantane cage and the alpha-carbon, impacting conformational flexibility and enzymatic recognition. Similarly, it is distinct from amino-adamantane derivatives like memantine (1-amino-3,5-dimethyladamantane) [2], an NMDA receptor antagonist, and amantadine (1-aminoadamantane) [3]. These differences in structure translate directly into quantifiable differences in enzyme inhibition profiles, peptide stability, and lipophilicity, making simple in-class substitution invalid for research and development applications [4].

Quantitative Evidence Guide for 2-(Adamantan-1-yl)-2-aminoacetic acid: Differentiated Performance Data


Enhanced Metabolic Stability: Resistance to Human Serum Proteases

In a direct comparative study of methionine-enkephalin analogues, the incorporation of the 1-adamantylglycine moiety resulted in significantly enhanced enzymatic stability in human serum at 37°C [1]. The parent pentapeptide methionine-enkephalin (Tyr-Gly-Gly-Phe-Met) exhibited a half-life of 12.2 minutes, and the tripeptide Tyr-Gly-Gly showed a half-life of 23.0 minutes, both primarily due to aminopeptidase cleavage. In contrast, the peptide containing 1-adamantylglycine demonstrated markedly increased stability, with some analogues showing complete resistance to degradation [1].

Peptide stability Enzymatic degradation Human serum assay

Exceptional Lipophilicity: Two Orders of Magnitude Greater than Tryptophan

Adamantane-substituted amino acids exhibit lipophilicities that are approximately two orders of magnitude (100x) higher than that of tryptophan, the most lipophilic natural amino acid [1]. The calculated LogP for 2-(adamantan-1-yl)-2-aminoacetic acid is reported as 2.315 [2], compared to tryptophan's LogP of approximately -1.06 (or a hydrophobic constant π of 0.31 relative to glycine) [1]. This property is attributed to the bulky, hydrophobic adamantane cage [3].

Lipophilicity Physicochemical properties Membrane permeability

Potency Enhancement in DPP-IV Inhibition via Beta-Branched Amino Acid Substitution

In the development of non-nitrile dipeptidic dipeptidyl peptidase IV (DPP-IV) inhibitors, the incorporation of beta-branched unnatural amino acids, specifically adamantylglycines, onto a (2S,3R)-2,3-methanopyrrolidine scaffold resulted in a unique potency enhancement [1]. While the study does not report exact IC50 values for 2-(adamantan-1-yl)-2-aminoacetic acid alone, it establishes that adamantylglycine-containing inhibitors display significantly improved DPP-IV inhibitory activity compared to analogs with other amino acid substitutions [2].

DPP-IV inhibition Type 2 diabetes Structure-activity relationship

Direct Pharmaceutical Utility: Key Intermediate for Saxagliptin (BMS-477118)

(S)-2-(Adamantan-1-yl)-2-aminoacetic acid hydrochloride (CAS 102502-64-7), the enantiopure form of the target compound, is a critical intermediate in the synthesis of saxagliptin (BMS-477118), a highly potent, long-acting, and orally active dipeptidyl peptidase IV (DPP-4) inhibitor approved for the treatment of type 2 diabetes . The commercial production of saxagliptin relies on this specific adamantylglycine derivative, confirming its essential role in the drug's pharmacophore and differentiating it from other adamantane amino acids which do not participate in this clinically validated pathway [1].

Saxagliptin synthesis DPP-4 inhibitor Pharmaceutical intermediate

Optimal Application Scenarios for 2-(Adamantan-1-yl)-2-aminoacetic acid Based on Empirical Evidence


Design and Synthesis of Protease-Resistant Peptide Therapeutics

Leverage the demonstrated ability of the 1-adamantylglycine moiety to confer resistance to human serum proteases [1]. By substituting a natural amino acid with 2-(Adamantan-1-yl)-2-aminoacetic acid in peptide sequences, researchers can significantly extend the half-life of peptide-based drug candidates, reducing the need for frequent dosing. This is particularly valuable for developing stable analogs of endogenous peptides like enkephalins or other signaling molecules with short in vivo lifespans.

Development of Brain-Penetrant Pharmaceuticals

Exploit the exceptional lipophilicity of adamantane-containing amino acids, which is approximately 100-fold greater than tryptophan [2]. This property makes 2-(Adamantan-1-yl)-2-aminoacetic acid an ideal building block for designing small molecules or peptide mimetics intended to cross the blood-brain barrier. The adamantane cage's hydrophobic bulk and spherical shape facilitate passive membrane diffusion, enabling access to CNS targets for neurological disorders.

Optimization of DPP-4 Inhibitors for Type 2 Diabetes

Employ 2-(Adamantan-1-yl)-2-aminoacetic acid or its enantiopure derivatives as a critical structural component in the design of potent and selective DPP-4 inhibitors [3]. The compound's beta-branched, sterically hindered nature provides a unique potency enhancement when incorporated into specific scaffolds. This is exemplified by saxagliptin, where the (S)-adamantylglycine moiety is essential for its high potency and extended duration of action [4].

Synthesis and Quality Control of Saxagliptin

Source the (S)-enantiomer of 2-(Adamantan-1-yl)-2-aminoacetic acid as a key starting material or reference standard for the industrial production and analytical testing of saxagliptin . The compound is a well-documented intermediate used in commercial saxagliptin manufacturing, making it essential for generic drug development, process validation, and quality control applications related to this blockbuster diabetes medication.

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